Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
Description
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic organic compound featuring a fused bicyclic system comprising an imidazole ring and a pyrazine ring. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of 225.63 g/mol . The structure includes a chlorine atom at the 6-position of the pyrazine ring and an ethyl ester group at the 3-position of the imidazole moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting HECT E3 ligases like WWP2, where its dichlorinated analogs exhibit enhanced activity .
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNONMADHJQAEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with ethyl 2-aminobenzoate in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyrazine core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Products of oxidation or reduction reactions.
Carboxylic Acid: Resulting from ester hydrolysis.
Scientific Research Applications
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused bicyclic structure with an imidazo[1,2-a]pyrazine core, substituted with an ethyl ester group at the 3-position and a chlorine atom at the 6-position. It is of interest in medicinal chemistry and chemical biology due to its diverse chemical and biological properties.
Chemical Reactivity and Properties
The chemical reactivity of this compound is attributed to its functional groups. The carbonyl group in the ethyl ester can undergo nucleophilic attacks, and the chlorine atom can participate in substitution reactions, enabling various chemical transformations.
Key properties:
Synthesis and Purification
The synthesis of this compound typically involves several key steps, and for industrial production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are used to isolate high-purity products.
Applications
This compound has several applications across different fields:
- Medicinal Chemistry: Due to its biological activities, this compound is used in synthesizing various pharmaceutical agents.
- Agrochemicals: It serves as an intermediate in creating pesticides and herbicides.
- Material Science: It is used in synthesizing functional materials with specific electronic and optical properties.
Biological Activities
Related compounds within the imidazo[1,2-a] series have been shown to possess antiviral, antiparasitic, anti-inflammatory, and antituberculosis effects. These biological properties are largely attributed to the compound's ability to interact with multiple biochemical pathways, influencing cellular processes and signaling mechanisms. Studies have focused on its interaction with various biological targets, including assessments of its binding affinity to enzymes or receptors involved in disease processes. Such studies are crucial for understanding its potential therapeutic roles and guiding further drug development efforts.
One study explored different heteroaryl head groups to replace the triazolopyridazine ring, evaluating various monocyclic heterocycles such as pyridines, pyrimidines, and pyridazines . Results indicated that direct substitution or single atom exchange drastically reduced potency, with other heterocycles like pyrazolopyrimidine and imidazolopyrazine also leading to significant reductions in potency .
Comparison with Analogues
This compound can be compared with other similar compounds based on their structural features and biological activities.
Notable Analogues:
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | Imidazo[1,2-a]pyridine | 0.88 |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | Imidazo[1,2-b]pyridazine | 0.88 |
| Ethyl 6-chloroimidazo[1,2-c]pyrimidine-3-carboxylate | Imidazo[1,2-c]pyrimidine | Unique |
| Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | Imidazo[1,2-b]pyridazine | 0.93 |
Mechanism of Action
The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrazine core can bind to enzymes or receptors, modulating their activity. The chlorine and ethyl ester substituents can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Ethyl 6,8-dichloroimidazo[1,2-a]pyrazine-3-carboxylate
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : 260.08 g/mol
- Key Differences : Additional chlorine at the 8-position.
- Bioactivity: Demonstrates significantly higher inhibitory activity against WWP2 compared to the monochloro variant (6-chloro), as dichlorination enhances binding affinity .
Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 285.09 g/mol
- Key Differences : Bromine replaces chlorine at the 6-position.
Analogs with Different Heterocyclic Cores
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Core Structure : Pyridazine (two nitrogen atoms in adjacent positions) instead of pyrazine.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.10 g/mol
- Core Structure : Pyridine (one nitrogen) instead of pyrazine.
- Bioactivity : Pyridine-based analogs are often explored for kinase inhibition but may exhibit reduced HECT E3 ligase activity compared to pyrazine derivatives .
Substituent Variations
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-3-carboxylate
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl
- Molecular Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 243.68 g/mol
- Key Differences : Saturated pyrazine ring (tetrahydro).
Biological Activity
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1250996-97-4 |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.632 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| LogP | 1.24 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific bacterial enzymes, leading to antibacterial effects. For instance, it can disrupt the function of key proteins involved in bacterial cell division, thereby inhibiting growth .
- Anticancer Activity : Research indicates that this compound may act as an ATP mimic and inhibit ATPase activity in cancer cells, demonstrating potential as an anticancer agent .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against multidrug-resistant strains of bacteria, including Helicobacter pylori and Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) values range from 0.03 to 5.0 µM against Mtb H37Rv strains .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Line Studies : In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Case Study: Antimicrobial Activity
A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives with potent activity against Mtb. Among these derivatives, this compound was highlighted for its promising MIC values and potential as a lead compound in tuberculosis treatment .
Case Study: Anticancer Mechanism
In another investigation focused on cancer therapeutics, researchers found that the compound inhibited ATPase activity in specific cancer cell lines. The IC50 value for this inhibition was determined to be approximately 7 µM, indicating its potential as a competitive inhibitor of ATP-dependent processes in cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate?
The compound is synthesized via regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine using TMPMgCl·LiCl (1.2 equiv.) in THF at −60°C for 30 minutes, followed by quenching with ethyl chloroformate. This method yields the ester derivative in 40–78% yield . Alternative routes include Pd-catalyzed cross-couplings with organozinc reagents (e.g., aryl/alkylzinc halides) using Pd-PEPPSI-iPr₂ catalyst (5 mol%), achieving up to 98% yield .
Q. How can the chloro substituent at position 6 be selectively replaced with other functional groups?
The chloro group undergoes nucleophilic substitution under mild conditions. For example:
- Amination : React with primary/secondary amines in DMF at 80°C using K₂CO₃ as a base.
- Suzuki coupling : Use Pd(dppf)Cl₂ catalyst, arylboronic acids, and Na₂CO₃ in dioxane/H₂O (3:1) at 90°C .
- Grignard addition : Treat with RMgX·LiCl (R = alkyl/aryl) in THF at −40°C, followed by oxidation with DDQ to retain aromaticity .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns (e.g., downfield shifts for C3 ester carbonyl at ~165 ppm).
- HRMS : Verify molecular ion peaks and isotopic patterns.
- X-ray crystallography (using SHELX programs): Resolve ambiguous stereochemistry or regioselectivity in derivatives .
Advanced Research Questions
Q. How does LiCl coordination influence regioselectivity during metalation of the imidazopyrazine core?
LiCl stabilizes intermediates via chelation at N1, directing metalation to C3 or C7. DFT calculations show that Li⁺ coordination reduces the energy barrier for C–H activation at these positions. For example, TMPMgCl·LiCl selectively generates C3-magnesiated intermediates, while TMP₂Zn·MgCl₂·LiCl targets C2/C8 .
Q. What strategies resolve contradictory data in Pd-catalyzed cross-coupling reactions with alkylzinc reagents?
Steric hindrance in alkylzinc reagents can reduce yields. Solutions include:
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example:
Q. What methodologies stabilize intermediates during functionalization of partially saturated derivatives?
Dihydroimidazopyrazines (e.g., from Grignard additions) are prone to oxidation. Stabilization methods include:
- In situ oxidation : Use DDQ directly after aqueous work-up to aromatize intermediates.
- Low-temperature storage : Keep intermediates at −20°C under inert atmosphere to prevent decomposition .
Data Analysis and Optimization
Q. How to analyze conflicting regioselectivity in metalation under varying temperatures?
At −60°C, TMPMgCl·LiCl favors C3 metalation, while at −40°C, competitive C2 activation occurs. Monitor reaction progress via in situ IR spectroscopy to track intermediate formation. Quench aliquots at intervals and analyze by GC-MS to identify dominant pathways .
Q. What experimental controls ensure reproducibility in multi-step syntheses?
Q. How to evaluate the biological activity of derivatives in antimicrobial assays?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Time-kill kinetics : Monitor bactericidal effects over 24 hours. Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced activity due to membrane disruption .
Tables for Key Reactions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
